molecular formula C13H10Cl2N2O4S B2421664 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid CAS No. 1384795-22-5

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid

カタログ番号 B2421664
CAS番号: 1384795-22-5
分子量: 361.19
InChIキー: CHJVWUYJFHTVHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied in the field of immunology. It is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of many cytokines and growth factors. CP-690,550 has shown promise as a therapeutic agent for a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid selectively inhibits JAK3, one of the four JAK enzymes involved in cytokine signaling. JAK3 is primarily expressed in immune cells, and its inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-2, -4, -7, -9, -15, and -21. This results in decreased activation and proliferation of immune cells, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been shown to be well-tolerated in preclinical and clinical studies, with few adverse effects reported. Its primary biochemical effect is the inhibition of JAK3 activity, leading to reduced cytokine production and immune cell activation. Physiologically, 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been shown to reduce inflammation and improve disease symptoms in animal models and human patients with autoimmune diseases.

実験室実験の利点と制限

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has several advantages for laboratory experiments, including its high potency and selectivity for JAK3 inhibition, as well as its well-characterized mechanism of action. However, its use in experiments may be limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

将来の方向性

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has shown promise as a therapeutic agent for a variety of autoimmune diseases, and future research is needed to further understand its efficacy and safety in these conditions. Additionally, there is potential for 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid to be used in combination with other immunomodulatory agents to improve treatment outcomes. Further research is also needed to explore the potential use of JAK inhibitors in other disease states, such as cancer and viral infections.

合成法

The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with 6-chloro-5-methylpyridine-3-amine to form a nitro intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with sulfonamide to form the final product. The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been optimized over the years, resulting in higher yields and purity.

科学的研究の応用

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been extensively studied in preclinical and clinical trials for its potential use as a therapeutic agent for autoimmune diseases. It has shown efficacy in reducing inflammation and improving disease symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has demonstrated significant improvements in disease activity and patient-reported outcomes in patients with rheumatoid arthritis and psoriasis.

特性

IUPAC Name

2-chloro-4-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-7-4-9(6-16-12(7)15)22(20,21)17-8-2-3-10(13(18)19)11(14)5-8/h2-6,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJVWUYJFHTVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。